Vanoxerine dihydrochloride
Overview
Description
Mechanism of Action
Target of Action
Vanoxerine dihydrochloride, also known as GBR 12909 dihydrochloride, is a highly selective dopamine transporter antagonist . It binds to the target site on the dopamine transporter (DAT) with a much stronger affinity than cocaine . This compound also has a strong affinity for the sigma receptor .
Mode of Action
This compound inhibits dopamine reuptake by binding and blocking the dopamine transporter . This action results in an increase in the amount of dopamine in the synapse . Unlike cocaine, which also blocks the dopamine transporter, this compound inhibits the release of dopamine . This combined effect only slightly elevates dopamine levels, giving vanoxerine only mild stimulant effects .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the dopamine reuptake pathway . By inhibiting the reuptake of dopamine, this compound increases the amount of dopamine in the synapse . This can have downstream effects on various dopamine-dependent neurological processes.
Pharmacokinetics
It is known that the compound has a high affinity for the dopamine transporter and a slower dissociation rate than cocaine .
Result of Action
The primary result of this compound’s action is an increase in the amount of dopamine in the synapse . This can have various effects at the molecular and cellular level, depending on the specific neurological processes that are dopamine-dependent. For example, in primates, the intravenous administration of vanoxerine reduced cocaine self-administration .
Biochemical Analysis
Biochemical Properties
Vanoxerine dihydrochloride has been shown to interact with several enzymes and proteins. It is a highly selective dopamine transporter antagonist, meaning it binds and blocks the dopamine transporter, inhibiting dopamine reuptake . This property has led to its investigation as a potential treatment for cocaine addiction . Additionally, it has been identified as a new CDK2/4/6 inhibitor , indicating that it interacts with these cyclin-dependent kinases, which play critical roles in cell cycle progression .
Cellular Effects
In human hepatocellular carcinoma cells, this compound treatment has been shown to cause G1-arrest, induce apoptosis, and reduce the expressions of CDK2/4/6, cyclin D/E, retinoblastoma protein (Rb), as well as the phosphorylation of CDK2/4/6 and Rb . It has also been shown to block cardiac ion channels at a cellular level .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. As a dopamine transporter antagonist, it binds and blocks the dopamine transporter, inhibiting dopamine reuptake . As a CDK2/4/6 inhibitor, it reduces the expressions of CDK2/4/6, cyclin D/E, retinoblastoma protein (Rb), as well as the phosphorylation of CDK2/4/6 and Rb .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. For example, in human hepatocellular carcinoma cells, the effects of this compound on cell cycle profiles were determined after treatment for 6, 12, or 24 hours .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages. In a study involving BALB/C nude mice subcutaneously xenografted with Huh7 cells, this compound injection for 21 days produced significant anti-tumor activity .
Metabolic Pathways
As a dopamine transporter antagonist, it is likely involved in the dopamine metabolic pathway .
Transport and Distribution
This compound is capable of crossing the blood-brain barrier and distributing to several organs such as fat tissue, lungs, liver, and the gastrointestinal tract .
Subcellular Localization
Given its ability to cross the blood-brain barrier and its interactions with various enzymes and proteins, it is likely that it is distributed throughout various compartments within the cell .
Preparation Methods
The synthesis of GBR 12909 dihydrochloride involves several steps:
Starting Materials: The synthesis begins with the preparation of 1-(2-Bis(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine.
Reaction Conditions: The compound is synthesized through a series of reactions involving the use of reagents such as 4-fluorobenzyl chloride, piperazine, and phenylpropyl bromide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production: On an industrial scale, the synthesis of GBR 12909 dihydrochloride involves the use of large-scale reactors and purification systems to produce the compound in bulk quantities.
Chemical Reactions Analysis
GBR 12909 dihydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the phenylpropyl group, resulting in the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, especially at the fluorophenyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted analogs of GBR 12909 dihydrochloride.
Scientific Research Applications
GBR 12909 dihydrochloride has a wide range of scientific research applications:
Chemistry: In chemistry, it is used as a reference compound for studying the structure-activity relationships of dopamine transporter inhibitors.
Biology: In biology, it is used to study the role of dopamine in various physiological processes, including neurotransmission and behavior.
Medicine: In medicine, it is used to investigate the potential therapeutic effects of dopamine transporter inhibitors in the treatment of neurological disorders such as Parkinson’s disease and attention deficit hyperactivity disorder (ADHD).
Comparison with Similar Compounds
GBR 12909 dihydrochloride is unique among dopamine transporter inhibitors due to its high selectivity and long duration of action. Similar compounds include:
Vanoxerine (GBR 12909): Vanoxerine is a competitive, potent, and highly selective dopamine reuptake inhibitor with similar properties to GBR 12909 dihydrochloride.
GBR 12909 dihydrochloride stands out due to its high affinity for the dopamine transporter and its ability to produce long-lasting effects with fewer negative behavioral consequences.
Properties
IUPAC Name |
1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32F2N2O.2ClH/c29-26-12-8-24(9-13-26)28(25-10-14-27(30)15-11-25)33-22-21-32-19-17-31(18-20-32)16-4-7-23-5-2-1-3-6-23;;/h1-3,5-6,8-15,28H,4,7,16-22H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBSKSYCRFWIRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)CCOC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34Cl2F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1042570 | |
Record name | Vanoxerine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1042570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67469-78-7 | |
Record name | Vanoxerine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067469787 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vanoxerine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1042570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VANOXERINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MWO1IP03EV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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